molecular formula C9H9NO2 B1622242 N-formyl-2-phenylacetamide CAS No. 4252-32-8

N-formyl-2-phenylacetamide

Cat. No. B1622242
CAS RN: 4252-32-8
M. Wt: 163.17 g/mol
InChI Key: LLXPNYVWDXGYFA-UHFFFAOYSA-N
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Patent
US03954771

Procedure details

200 g. N-formyl-2-phenyl-acetamide are dissolved in an inert atmosphere (nitrogen) in 1250 ml. concentrated sulfuric acid, while stirring and cooling in a bath of cold water in order to maintain the temperature at about 20°-25°C., whereafter the reaction mixture is left to stand for 4 hours at ambient temperature. The sulfuric acid solution is then poured, with stirring, into about 4 liters of a mixture of ice and water, the temperature not exceeding 50°C. The reaction mixture is then filtered through "Hyflo Super-Cel" a very pure diatomaceous silica filter-aid sold by Johns-Manville Sales Corp. (HYFLO is a Trade Mark). The filtrate obtained is poured, while stirring mechanically and cooling in ice (temperature of the reaction medium about 20°C.), into 3.5 liters concentrated ammonium hydroxide solution. The yellow precipitate of 2H-3-isoquinolone obtained is filtered off, washed with water and dried. There are obtained 72 g. of product; m.p. 201°C.; yield 40% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
4 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3.5 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
40%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4](=[O:12])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.S(=O)(=O)(O)O.[OH-].[NH4+]>O>[CH:1]1[NH:3][C:4](=[O:12])[CH:5]=[C:6]2[C:11]=1[CH:10]=[CH:9][CH:8]=[CH:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
mixture
Quantity
4 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
3.5 L
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at about 20°-25°C.
WAIT
Type
WAIT
Details
whereafter the reaction mixture is left
CUSTOM
Type
CUSTOM
Details
exceeding 50°C
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through "Hyflo Super-Cel" a very pure diatomaceous silica
FILTRATION
Type
FILTRATION
Details
filter-aid
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
ADDITION
Type
ADDITION
Details
is poured

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C=1NC(C=C2C=CC=CC12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03954771

Procedure details

200 g. N-formyl-2-phenyl-acetamide are dissolved in an inert atmosphere (nitrogen) in 1250 ml. concentrated sulfuric acid, while stirring and cooling in a bath of cold water in order to maintain the temperature at about 20°-25°C., whereafter the reaction mixture is left to stand for 4 hours at ambient temperature. The sulfuric acid solution is then poured, with stirring, into about 4 liters of a mixture of ice and water, the temperature not exceeding 50°C. The reaction mixture is then filtered through "Hyflo Super-Cel" a very pure diatomaceous silica filter-aid sold by Johns-Manville Sales Corp. (HYFLO is a Trade Mark). The filtrate obtained is poured, while stirring mechanically and cooling in ice (temperature of the reaction medium about 20°C.), into 3.5 liters concentrated ammonium hydroxide solution. The yellow precipitate of 2H-3-isoquinolone obtained is filtered off, washed with water and dried. There are obtained 72 g. of product; m.p. 201°C.; yield 40% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
4 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3.5 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
40%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4](=[O:12])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.S(=O)(=O)(O)O.[OH-].[NH4+]>O>[CH:1]1[NH:3][C:4](=[O:12])[CH:5]=[C:6]2[C:11]=1[CH:10]=[CH:9][CH:8]=[CH:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
mixture
Quantity
4 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
3.5 L
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at about 20°-25°C.
WAIT
Type
WAIT
Details
whereafter the reaction mixture is left
CUSTOM
Type
CUSTOM
Details
exceeding 50°C
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through "Hyflo Super-Cel" a very pure diatomaceous silica
FILTRATION
Type
FILTRATION
Details
filter-aid
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
ADDITION
Type
ADDITION
Details
is poured

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C=1NC(C=C2C=CC=CC12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.